molecular formula C17H14ClNO2 B5044226 8-[2-(3-chlorophenoxy)ethoxy]quinoline

8-[2-(3-chlorophenoxy)ethoxy]quinoline

Cat. No.: B5044226
M. Wt: 299.7 g/mol
InChI Key: USOIVIAXEZCSCA-UHFFFAOYSA-N
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Description

8-[2-(3-Chlorophenoxy)ethoxy]quinoline is a synthetic quinoline derivative designed for research applications. Compounds based on the 8-hydroxyquinoline (8-HQ) scaffold are of significant scientific interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties . This specific derivative, featuring a 3-chlorophenoxyethoxy side chain, is representative of a class of molecules being explored for their potential to modulate critical biological pathways. In anticancer research, 8-HQ derivatives have demonstrated potent cytotoxicity against various cancer cell lines. The biological activity is often linked to their ability to chelate essential metal ions and inhibit key enzymes. For instance, related 8-quinolinesulfonamide derivatives have been identified as potent modulators of the glycolytic enzyme Pyruvate Kinase M2 (PKM2), a key target in cancer metabolism . Modulating PKM2 can reduce cancer cell viability and proliferation, offering a promising strategy for targeting tumor metabolism . Furthermore, other quinoline-based compounds have been shown to induce cell cycle arrest and promote apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR . Beyond oncology, 8-HQ derivatives are investigated for their anti-infective potential. The quinoline core is a well-known pharmacophore in antimalarial research, and novel derivatives are continuously synthesized to overcome drug resistance . The structural features of this compound suggest potential for use in biochemical research to study enzyme inhibition and cellular processes. Researchers can utilize this chemical tool to explore new therapeutic avenues. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-[2-(3-chlorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-6-2-7-15(12-14)20-10-11-21-16-8-1-4-13-5-3-9-19-17(13)16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOIVIAXEZCSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3-chlorophenoxy)ethoxy]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 2-(3-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative of 8-bromoquinoline with 2-(3-chlorophenoxy)ethylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3-chlorophenoxy)ethoxy]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 8-[2-(3-chlorophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and regulation. It can also bind to receptors and modulate their activity, leading to changes in cellular responses and functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Properties/Activities References
8-[2-(3-Chlorophenoxy)ethoxy]quinoline 8-OCH₂CH₂O(3-Cl-C₆H₄) C₁₇H₁₃ClNO₂ Hypothesized antiviral/antibacterial activity -
8-(2,2,2-Trifluoroethoxy)quinoline 8-OCH₂CF₃ C₁₁H₈F₃NO Enhanced π–π interactions; crystallographic stability
5-Chloro-8-{[1-(2-Cl-benzyl)-1H-triazol-4-yl]methoxy}quinoline 8-OCH₂-triazole(2-Cl-benzyl), 5-Cl C₁₉H₁₃Cl₂N₃O Antitubercular activity
6-Fluoro-4-(2-(1-(4-MeOPh)-triazol-4-yl)ethoxy)-2-(CF₃)quinoline 4-OCH₂CH₂-triazole(4-MeOPh), 6-F, 2-CF₃ C₂₁H₁₆F₄N₄O₂ High antiviral activity (SARS-CoV-2)
8-Chloro-5-fluoro-4-methoxy-2-(CF₃)quinoline 8-Cl, 5-F, 4-OCH₃, 2-CF₃ C₁₁H₆ClF₄NO Intermediate for drug development

Key Observations :

  • Halogenation: Chlorine (e.g., 5-Cl in ) and fluorine (e.g., 6-F in ) substituents enhance electronegativity and metabolic stability. The 3-chlorophenoxy group in the target compound may improve lipophilicity compared to non-halogenated analogs.
  • Alkoxy Chains : Ethoxy linkers (e.g., OCH₂CH₂O in the target compound) balance solubility and membrane permeability. Longer chains (e.g., OCH₂CH₂OCH₂CH₂O in ) reduce crystallinity but increase bioavailability.
  • Heterocyclic Additions : Triazole moieties (e.g., in ) introduce hydrogen-bonding sites, enhancing target binding.

Table 2: Activity Profiles of Selected Quinoline Derivatives

Compound Type Activity Mechanism/Notes References
Triazole-quinoline conjugates Antiviral (SARS-CoV-2) Fluorine atoms enhance selectivity index (SI) via hydrophobic interactions .
8-Substituted quinolines Antitubercular Alkoxy chains improve penetration into mycobacterial membranes .
7-/8-Methoxy quinolines Antiplasmodial 8-Methoxy reduces activity vs. 7-Cl analogs; steric hindrance suspected .
Trifluoroethoxy derivatives Crystallographic stability Fluorine atoms enable C–F⋯π contacts and dense packing .

Key Findings :

  • Antiviral Activity: Fluorinated triazole-quinoline conjugates (e.g., ) show higher antiviral activity than non-fluorinated analogs, attributed to fluorine's electronegativity and lipid solubility.
  • Antibacterial Activity: Ethoxyethoxy substituents (e.g., 7-(2-ethoxyethoxy)quinoline in ) improve solubility but may reduce potency compared to chlorinated derivatives.
  • Substituent Position : 8-Substitution (e.g., methoxy in ) generally reduces antiplasmodial activity compared to 7-substitution, likely due to steric effects.

Physicochemical Properties

Table 3: Physicochemical Comparisons

Property 8-[2-(3-Cl-PhO)ethoxy]quinoline 8-(2,2,2-Trifluoroethoxy)quinoline 5-Cl-8-triazole-quinoline
Molecular Weight (g/mol) ~313.7 227.19 398.25
LogP (Predicted) ~3.5 2.8 4.1
Hydrogen Bonding Capacity 2 acceptors, 0 donors 2 acceptors, 0 donors 4 acceptors, 1 donor
Crystallinity Moderate High (short N–H⋯N bonds) Low (amorphous)

Key Insights :

  • Lipophilicity: The 3-chlorophenoxy group increases LogP vs.
  • Crystallinity : Trifluoroethoxy derivatives exhibit dense packing via C–F⋯π interactions, favoring stability in solid formulations .

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